2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes fluorophenyl groups, an oxazole ring, and a sulfonyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives, which can be introduced via electrophilic aromatic substitution reactions.
Thioether formation: This step involves the reaction of a thiol with the oxazole derivative to form the thioether linkage.
Acetamide formation: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and fluorine atoms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfonyl groups are key to its binding affinity and specificity. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((2-(4-bromophenyl)-4-((4-bromophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
2-((2-(4-fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-10-17(26)11-13-18)28-22(33-24)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABWUHWXQUSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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